2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone
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Overview
Description
2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C12H7BrCl2N2O It is a brominated derivative of pyrimidine, featuring a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of brominated pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the dichlorophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone: A simpler analog without the dichlorophenyl group.
2-Bromo-1-(6-(2,4-dichlorophenyl)pyrimidin-4-yl)ethanone: A similar compound with different substitution on the phenyl ring.
Uniqueness
2-Bromo-1-(6-(3,4-dichlorophenyl)pyrimidin-4-yl)ethanone is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H7BrCl2N2O |
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Molecular Weight |
346.00 g/mol |
IUPAC Name |
2-bromo-1-[6-(3,4-dichlorophenyl)pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-5-12(18)11-4-10(16-6-17-11)7-1-2-8(14)9(15)3-7/h1-4,6H,5H2 |
InChI Key |
UHVOCCANCVLNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)CBr)Cl)Cl |
Origin of Product |
United States |
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